5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride
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Overview
Description
5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride: is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both amino and nitro groups on the pyrazole ring enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 5-Amino-4-nitro-1H-pyrazole. The process begins with the synthesis of 5-Amino-4-nitro-1H-pyrazole, which can be achieved through various methods, including the reaction of hydrazine with β-diketones or β-ketoesters, followed by nitration and amination steps .
Industrial Production Methods: In an industrial setting, the diazotization reaction is carried out by treating 5-Amino-4-nitro-1H-pyrazole with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. This reaction forms the diazonium salt, which is then isolated and purified .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted pyrazoles.
Coupling Reactions: The diazonium salt can couple with aromatic compounds to form azo compounds, which are valuable in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents used in substitution reactions.
Coupling Reactions: Aromatic compounds, such as phenols and anilines, are used in the presence of a base.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are employed.
Major Products Formed:
Substituted Pyrazoles: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions.
Amino Derivatives: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development .
Industry: In the dye industry, the compound is used to produce azo dyes, which are widely used in textiles, food, and cosmetics .
Mechanism of Action
The mechanism of action of 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other nucleophiles .
Comparison with Similar Compounds
- 4-Nitro-1H-pyrazole-3-diazonium chloride
- 5-Amino-3-cyano-1H-pyrazole-4-diazonium chloride
- 3,5-Dinitro-1H-pyrazole-4-diazonium chloride
Comparison: 5-Amino-4-nitro-1H-pyrazole-3-diazonium chloride is unique due to the presence of both amino and nitro groups on the pyrazole ring. This combination enhances its reactivity and versatility compared to similar compounds that may lack one of these functional groups. The presence of the nitro group increases the compound’s electrophilicity, while the amino group provides additional sites for further functionalization .
Properties
CAS No. |
62063-04-1 |
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Molecular Formula |
C3H3ClN6O2 |
Molecular Weight |
190.55 g/mol |
IUPAC Name |
5-amino-4-nitro-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C3H2N6O2.ClH/c4-2-1(9(10)11)3(6-5)8-7-2;/h4-5H;1H |
InChI Key |
KJHVMPZOSUWHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1[N+]#N)N)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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